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molecular formula C9H13N B128874 4-tert-Butylpyridine CAS No. 3978-81-2

4-tert-Butylpyridine

Cat. No. B128874
M. Wt: 135.21 g/mol
InChI Key: YSHMQTRICHYLGF-UHFFFAOYSA-N
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Patent
USRE029153

Procedure details

Employing the procedure of Example I above but replacing 4-methoxyphenacyl bromide with a substantially equimolecular amount of phenacyl bromide and replacing pyridine with a substantially equimolecular amount of 4-tert.butylpyridine there is obtained N-(phenacyl) 4-tert.butylpyridinium bromide, a white solid melting at 247-248° C., and which is soluble in water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:12]=[CH:11][C:6]([C:7](=[O:10])[CH2:8][Br:9])=[CH:5][CH:4]=1.C(Br)C(C1C=CC=CC=1)=O.[C:23]([C:27]1[CH:32]=[CH:31][N:30]=[CH:29][CH:28]=1)([CH3:26])([CH3:25])[CH3:24]>N1C=CC=CC=1>[Br-:9].[CH2:8]([N+:30]1[CH:31]=[CH:32][C:27]([C:23]([CH3:26])([CH3:25])[CH3:24])=[CH:28][CH:29]=1)[C:7]([C:6]1[CH:11]=[CH:12][CH:3]=[CH:4][CH:5]=1)=[O:10] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C(CBr)=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)C1=CC=CC=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=NC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Br-].C(C(=O)C1=CC=CC=C1)[N+]1=CC=C(C=C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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